molecular formula C21H13ClO3 B2456370 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one CAS No. 263365-35-1

3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one

Cat. No.: B2456370
CAS No.: 263365-35-1
M. Wt: 348.78
InChI Key: JBSCMIAEEWZQBR-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one is a synthetic organic compound belonging to the class of flavonoids. It is characterized by the presence of a chromen-2-one core structure with a 2-chlorophenyl group at the 3-position, a hydroxy group at the 7-position, and a phenyl group at the 4-position. This compound is of interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 2-chlorobenzaldehyde, 4-hydroxyacetophenone, and a base such as sodium hydroxide in an ethanol solvent. The reaction proceeds through an aldol condensation followed by cyclization to form the chromen-2-one structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group at the 7-position can be oxidized to form a ketone.

    Reduction: The chromen-2-one core can be reduced to form a dihydrochromen-2-one derivative.

    Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 7-keto-3-(2-chlorophenyl)-4-phenylchromen-2-one.

    Reduction: Formation of 3-(2-chlorophenyl)-7-hydroxy-4-phenyl-2,3-dihydrochromen-2-one.

    Substitution: Formation of derivatives with substituted 2-chlorophenyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one involves its interaction with specific molecular targets and pathways. It may exert its effects by:

    Inhibiting enzymes: Such as cyclooxygenase (COX) involved in inflammation.

    Modulating signaling pathways: Such as the NF-κB pathway involved in immune response.

    Interacting with cellular components: Such as DNA or proteins, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-4-phenylchromen-2-one: Lacks the hydroxy group at the 7-position.

    7-Hydroxy-4-phenylchromen-2-one: Lacks the 2-chlorophenyl group at the 3-position.

    3-(2-Chlorophenyl)-7-methoxy-4-phenylchromen-2-one: Has a methoxy group instead of a hydroxy group at the 7-position.

Uniqueness

3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one is unique due to the combination of its substituents, which may contribute to its distinct biological activities and chemical reactivity. The presence of both the 2-chlorophenyl and hydroxy groups can enhance its potential as a pharmacologically active compound.

Properties

IUPAC Name

3-(2-chlorophenyl)-7-hydroxy-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClO3/c22-17-9-5-4-8-15(17)20-19(13-6-2-1-3-7-13)16-11-10-14(23)12-18(16)25-21(20)24/h1-12,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSCMIAEEWZQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346060
Record name 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263365-35-1
Record name 3-(2-Chlorophenyl)-7-hydroxy-4-phenylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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